molecular formula C20H12 B1609342 Benzo[a]pyrene-7,8-d2 CAS No. 206752-38-7

Benzo[a]pyrene-7,8-d2

Cat. No.: B1609342
CAS No.: 206752-38-7
M. Wt: 254.3 g/mol
InChI Key: FMMWHPNWAFZXNH-DRSKVUCWSA-N
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Description

Benzo[a]pyrene-7,8-d2 (BaP-7,8-d2; CAS 206752-38-7) is a deuterated analog of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC. The compound has a molecular formula of C20H10D2 and a molecular weight of 254.327 g/mol . The deuterium substitution at the 7,8-positions serves to stabilize the molecule against metabolic degradation, making it a valuable tracer in studies of PAH metabolism, DNA adduct formation, and environmental persistence. BaP-7,8-d2 shares structural similarities with BaP but exhibits distinct physicochemical properties, including a slightly higher density (1.299 g/cm³) and altered solubility due to isotopic effects . Its hazards include skin sensitization, genetic toxicity, carcinogenicity, and reproductive toxicity, with acute and long-term risks to aquatic environments .

Properties

IUPAC Name

7,8-dideuteriobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWHPNWAFZXNH-DRSKVUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C2C3=C4C(=CC2=C1[2H])C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425985
Record name Benzo[a]pyrene-7,8-d2
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-38-7
Record name Benzo[a]pyrene-7,8-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206752-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzo[a]pyrene-7,8-d2
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Record name 206752-38-7
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Preparation Methods

Enzymatic Oxidation and Hydration Pathway

  • Cytochrome P450-mediated Epoxidation : The initial step involves the oxidation of benzo[a]pyrene to benzo[a]pyrene-7,8-epoxide by cytochrome P450 enzymes, particularly CYP1A1. This step introduces an epoxide group at the 7,8-position of the molecule.

  • Epoxide Hydrolase-catalyzed Hydration : The epoxide intermediate is then hydrated by microsomal epoxide hydrolase to form the trans-7,8-dihydrodiol. This enzymatic hydration is stereospecific and regioselective, favoring the formation of the 7,8-dihydrodiol isomer.

  • Deuterium Incorporation : To prepare the deuterated form (Benzo[a]pyrene-7,8-d2), the hydration step is conducted in deuterium oxide (D2O) or using deuterated cofactors to replace the hydrogen atoms at the 7 and 8 positions with deuterium. This isotopic labeling is crucial for tracing metabolic pathways and studying reaction mechanisms.

This enzymatic approach is supported by literature describing the role of purified epoxide hydrolase in increasing the formation of B(a)P-7,8-dihydrodiol, which can be adapted for deuterium incorporation.

Chemical Synthesis Approaches

While enzymatic methods are preferred for their regio- and stereospecificity, chemical synthesis routes have also been explored:

  • Regiospecific Condensation Reactions : Analogous to the synthesis of related polycyclic compounds, condensation reactions involving benzene derivatives and β-oxoesters under controlled conditions (e.g., heating in xylene at 120 °C) can be employed to build the polycyclic core with specific substitutions. However, direct chemical synthesis of benzo[a]pyrene dihydrodiols with deuterium labeling is challenging due to the need for precise regioselectivity and isotopic incorporation.

  • Use of Deuterated Precursors : Incorporation of deuterium can be achieved by using deuterated starting materials or reagents in the synthetic sequence, followed by selective oxidation and functional group transformations to yield the labeled dihydrodiol.

Research Findings and Data on Preparation

Step Method/Conditions Outcome/Notes
Epoxidation Cytochrome P450 1A1 catalysis Formation of 7,8-epoxide intermediate
Hydration Microsomal epoxide hydrolase in D2O Formation of 7,8-dihydrodiol with deuterium labeling
Chemical condensation Heating benzene-1,2-diamines with β-oxoesters at 120 °C in xylene Formation of regioisomeric polycyclic compounds (analogous methods)
NMR Characterization ^1H, ^13C NMR, and isotopic shift analysis Confirms deuterium incorporation and regioselectivity

Notes on Stereochemistry and Isotopic Labeling

  • The enzymatic pathway leads to stereospecific formation of the trans-7,8-dihydrodiol, which is crucial for biological activity and relevance.

  • Deuterium labeling at the 7,8-positions allows for detailed mechanistic studies using NMR and mass spectrometry, providing insights into metabolic transformations and DNA adduct formation.

  • The stereochemical purity and isotopic enrichment are typically confirmed by advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography where applicable.

Summary Table of Preparation Methods

Preparation Method Description Advantages Challenges
Enzymatic oxidation + hydration in D2O Use of CYP1A1 and epoxide hydrolase with deuterated water High regio- and stereoselectivity; biologically relevant Requires enzyme availability and control of isotopic incorporation
Chemical synthesis with deuterated precursors Multi-step synthesis involving condensation and oxidation Potential for large-scale synthesis Complex, less regioselective, challenging isotopic labeling
Combination methods Chemical synthesis followed by enzymatic modification Balances control and biological relevance Complexity in process optimization

Chemical Reactions Analysis

Metabolic Activation Pathways

B[a]P-7,8-dione is generated through the aldo-keto reductase (AKR) pathway :

  • Step 1 : B[a]P is oxidized by cytochrome P450 enzymes (CYP1A1/1B1) and epoxide hydrolase to form (−)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-trans-dihydrodiol) .

  • Step 2 : AKR1A1 and AKR1C1–C4 oxidize B[a]P-7,8-trans-dihydrodiol to B[a]P-7,8-catechol, which autooxidizes to B[a]P-7,8-dione .

Key Reaction :

B[a]P-7,8-trans-dihydrodiolAKRB[a]P-7,8-catecholautooxidationB[a]P-7,8-dione\text{B[a]P-7,8-}\textit{trans}\text{-dihydrodiol} \xrightarrow{\text{AKR}} \text{B[a]P-7,8-catechol} \xrightarrow{\text{autooxidation}} \text{B[a]P-7,8-dione}

This process generates reactive oxygen species (ROS), contributing to oxidative stress .

Redox Cycling and ROS Generation

B[a]P-7,8-dione undergoes futile redox cycling :

  • Reduction : Enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) reduce B[a]P-7,8-dione back to B[a]P-7,8-catechol .

  • Reoxidation : The catechol autooxidizes, regenerating B[a]P-7,8-dione and producing ROS (e.g., superoxide, hydrogen peroxide) .

Impact :

  • Sustained ROS generation causes oxidative DNA damage, including 8-oxo-2′-deoxyguanosine (8-oxo-dG) lesions .

  • Amplified mutagenicity compared to diol-epoxides in in vitro assays .

DNA Adduct Formation

B[a]P-7,8-dione forms stable and depurinating DNA adducts :

Adduct Type Structure Biological Consequence
Stable adductsCovalent binding to dGuo/dAdoMutagenesis (G→T transversions)
Depurinating adductsN7-guanine/N3-adenine adductsApurinic sites, genomic instability

Mechanism :

  • Electrophilic B[a]P-7,8-dione reacts with nucleophilic DNA bases (e.g., guanine) via Michael addition .

  • In human lung cells (A549, H358), 2 μM B[a]P-7,8-dione induces detectable stable adducts within 24 hours .

Enzymatic Detoxification

Sulfotransferases (SULTs) mitigate B[a]P-7,8-dione toxicity:

  • Reaction : SULT1A1, -1A3, and -1E1 catalyze sulfonation of B[a]P-7,8-catechol, forming two regioisomers:

    • M1 : 8-hydroxy-B[a]P-7-O-sulfate

    • M2 : 7-hydroxy-B[a]P-8-O-sulfate .

Kinetic Data :

SULT Isoform KmK_m (μM)kcatk_{cat} (min⁻¹)kcat/Kmk_{cat}/K_m (μM⁻¹ min⁻¹)
SULT1A12.5 ± 0.30.42 ± 0.020.17
SULT1A35.8 ± 0.70.15 ± 0.010.03
SULT1E11.9 ± 0.20.08 ± 0.0050.04

SULT1A1 exhibits the highest catalytic efficiency, suggesting its dominant role in detoxification .

Comparative Mutagenicity

B[a]P-7,8-dione exhibits higher mutagenic potential than diol-epoxides under redox-active conditions:

  • Assay : Yeast p53 mutagenesis assay shows 3-fold higher mutation frequency for B[a]P-7,8-dione compared to anti-B[a]PDE .

  • Mechanism : ROS-mediated DNA damage synergizes with direct adduct formation to drive mutagenesis .

Scientific Research Applications

Mechanisms of Toxicity

BP-7,8-d2 is utilized in toxicological studies to understand the mechanisms by which BaP induces cellular damage. For instance, research has shown that BPDE (benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide), a metabolite of BaP, can lead to significant DNA adduct formation in various tissues, contributing to mutagenicity and tumorigenicity .

Case Study: Drosophila melanogaster

A study utilizing Drosophila melanogaster demonstrated that exposure to BPDE significantly reduced survival rates and affected biochemical parameters indicative of oxidative stress. The study established Drosophila as a viable model for assessing the toxicity of PAHs .

Neurotoxicity

Recent investigations into the neurotoxic effects of BPDE have highlighted its role in inducing ferroptosis—an iron-dependent form of cell death—in human neuroblastoma cells. This research suggests that prolonged exposure to BPDE can lead to neurodegenerative conditions by disrupting redox balance and increasing lipid peroxidation .

StudyOrganismFindings
Drosophila StudyDrosophila melanogasterReduced survival and climbing ability; oxidative stress markers altered.
Neuroblastoma StudySH-SY5Y CellsInduction of ferroptosis; downregulation of Nrf2 pathway.

Air Quality Assessment

BP-7,8-d2 serves as a marker for studying ambient air pollution levels of BaP. Environmental studies have demonstrated that monitoring deuterated PAHs can provide insights into the sources and transformations of PAHs in the atmosphere .

Food Contamination Studies

The presence of BaP in food products remains a critical concern due to its carcinogenic nature. Using BP-7,8-d2 as a tracer can help assess the extent of contamination during food processing methods such as smoking or high-temperature cooking .

DNA Methylation Studies

Research indicates that BaP and its derivatives can influence DNA methylation patterns, which are crucial for gene regulation and expression. BP-7,8-d2 has been used to elucidate the dual-phase regulatory effects on methylation—whereby acute exposure may lead to hypomethylation while specific loci may become hypermethylated due to DNA adduct formation .

Exposure TypeEffect on Methylation
Acute ExposureGlobal hypomethylation
Specific LociHyper-methylation at tumor suppressor genes

Carcinogenicity Studies

The carcinogenic potential of BaP has been extensively studied using BP-7,8-d2 as a reference compound in various animal models. These studies focus on understanding how BPDE forms stable DNA adducts that initiate carcinogenesis .

Case Study: p53 Repair Mechanism

Research has shown that p53-dependent global genomic repair mechanisms are activated in response to DNA damage caused by BPDE exposure, highlighting its role in cancer biology .

Mechanism of Action

The mechanism of action of benzo[a]pyrene-7,8-d2 involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenesis . The primary molecular targets include DNA and various cellular proteins involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features
Benzo[a]pyrene (BaP) Five fused aromatic rings C20H12 252.31 Parent compound; non-polar, lipophilic, and persistent in the environment.
BaP-7,8-d2 BaP with deuterium at 7,8-positions C20H10D2 254.327 Deuterated analog; used to track metabolic pathways and isotopic effects.
BP-7,8-diol BaP with 7,8-dihydrodiol groups C20H14O2 286.33 Intermediate metabolite; precursor to BPDE via CYP-mediated oxidation.
BPDE 7,8-diol-9,10-epoxide of BaP C20H12O3 300.31 Ultimate carcinogen; forms stable DNA adducts (e.g., dG-N2-BPDE).
BPQ (BaP-7,8-dione) BaP with 7,8-dione groups C20H10O2 282.29 Redox-active metabolite; generates ROS and inhibits CYP enzymes.

Key Differences :

  • BaP-7,8-d2 vs. BaP : Deuterium substitution slows metabolic activation, reducing reaction rates in cytochrome P450 (CYP)-mediated oxidation .
  • BP-7,8-diol vs. Other Dihydrodiol Isomers: The 7,8-diol is preferentially metabolized to BPDE, whereas 4,5- or 9,10-diols are less carcinogenic .
  • BPDE vs. BPQ : BPDE directly binds DNA, while BPQ inhibits CYP enzymes (e.g., CYP1A1) and induces oxidative stress via redox cycling .
Metabolic Pathways and Activation
  • BaP-7,8-d2: Undergoes epoxidation by CYP1A1/1B1 to form deuterated diol-epoxides, but deuterium reduces the rate of CYP-mediated oxidation compared to non-deuterated BaP .
  • BP-7,8-diol: Converted to BPDE via CYP1A1/1B1; cytotoxicity in CYP1A1-expressing cells is 10-fold higher than in non-expressing cells .
  • BPDE : Forms DNA adducts (e.g., dG-N2-BPDE) with a half-life of >24 hours in human lung cells, causing G→T transversions in TP53 .
  • BPQ : Inhibits BaP and BP-7,8-diol metabolism (Ki = 0.10–0.35 µM) and is reduced to catechol derivatives by sulfotransferases (SULTs) .
Toxicity Profiles
Compound Genotoxicity Carcinogenicity Key Mechanisms
BaP-7,8-d2 Moderate High Slower metabolic activation reduces acute DNA damage but retains carcinogenicity via adduct formation .
BaP High High Metabolized to BPDE; induces oxidative stress and epigenetic dysregulation .
BPDE Extreme Extreme Forms stable DNA adducts; induces ferroptosis via glutathione depletion .
BPQ High Moderate Generates ROS via redox cycling; inhibits DNA repair enzymes .

Notable Findings:

  • BPDE-induced ferroptosis in neuroblastoma cells is linked to glutathione depletion and lipid peroxidation .
  • BPQ inhibits CYP1A1 at nanomolar concentrations, altering BaP metabolite profiles .

Biological Activity

Benzo[a]pyrene-7,8-d2 (B[a]P-7,8-d2) is a deuterated form of benzo[a]pyrene (B[a]P), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of B[a]P-7,8-d2 is significant in understanding its metabolic pathways, mechanisms of toxicity, and potential health impacts. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Metabolism and Disposition

B[a]P is metabolized in the body to form several reactive intermediates, including benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione), which has been shown to play a critical role in its biological activity. Research indicates that B[a]P-7,8-dione can covalently bind to DNA, leading to mutagenic effects. In isolated rat hepatocytes, approximately 30% of B[a]P-7,8-dione was sequestered into the cell pellet, with evidence of DNA adduct formation at a rate of about 30 adducts per million base pairs .

  • Calcium Homeostasis Disruption :
    B[a]P-7,8-dione has been shown to disrupt calcium transport across cellular membranes. It induces Ca²⁺ release from microsomal vesicles in a dose-dependent manner. The effective concentration (EC50) for Ca²⁺ release was determined to be 2 µM, with maximum release rates observed at 2 µmol Ca²⁺ min⁻¹ mg⁻¹ .
  • Induction of Ferroptosis :
    Recent studies have highlighted the role of B[a]P metabolites in inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. In neuroblastoma cell lines, exposure to benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), a metabolite related to B[a]P-7,8-d2, resulted in increased lipid peroxides and malondialdehyde production, indicating ferroptosis activation .
  • Oxidative Stress :
    The metabolism of B[a]P leads to the generation of reactive oxygen species (ROS), which contribute to oxidative stress and subsequent cellular damage. Studies have shown that B[a]P metabolites can induce superoxide anion radical production in hepatocytes .

Table 1: Summary of Biological Effects Induced by Benzo[a]pyrene Metabolites

Study ReferenceBiological EffectMechanism
Disruption of Ca²⁺ transportActivation and inhibition of RyR1 channels
Induction of ferroptosisLipid peroxidation and redox imbalance
DNA adduct formationCovalent binding leading to mutagenicity

Notable Findings:

  • Genotoxicity : Exposure to B[a]P and its metabolites has been linked to DNA damage and mutagenesis. The formation of DNA adducts is a critical step in the carcinogenic process associated with PAHs .
  • Neurotoxicity : In neuroblastoma cells treated with BPDE derived from B[a]P metabolism, researchers observed significant cytotoxic effects mediated through both apoptosis and ferroptosis pathways .

Q & A

Basic: What is the metabolic pathway leading to the activation of Benzo[a]pyrene-7,8-d2, and what enzymes are involved?

This compound (a deuterated analog of BaP) undergoes a three-step enzymatic activation:

Initial oxidation by cytochrome P450 enzymes (CYP1A1, CYP1B1) forms benzo[a]pyrene-7,8-epoxide .

Hydrolysis by microsomal epoxide hydrolase (EPHX1/2) produces benzo[a]pyrene-7,8-diol .

Final epoxidation by CYP enzymes yields benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) , the ultimate carcinogen that binds DNA .
Methodological Insight: Use enzyme-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) or CRISPR-Cas9 knockout models to validate enzymatic roles in metabolic studies .

Basic: What methods are recommended for detecting this compound-DNA adducts in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies BPDE-DNA adducts (e.g., dG-BPDE) with high sensitivity (detection limits ~0.1 adduct/10⁸ nucleotides) .
  • ³²P-Postlabeling : Effective for low-abundance adducts but requires rigorous validation to avoid false positives .
  • Fluorescence Spectroscopy : Detects adduct-induced conformational changes in DNA, useful for studying binding kinetics .
    Key Consideration: Include deuterated internal standards (e.g., BPDE-d2) to correct for matrix effects in LC-MS/MS .

Advanced: How can researchers resolve discrepancies in quantifying DNA adducts formed by this compound across different analytical platforms?

Discrepancies arise from:

  • Ion suppression in MS due to co-eluting contaminants .
  • Variability in enzymatic digestion efficiency (e.g., nuclease P1 vs. micrococcal nuclease) in ³²P-postlabeling .
    Mitigation Strategies:
    • Use orthogonal methods (e.g., LC-MS/MS + immunoassays) for cross-validation .
    • Standardize digestion protocols and include recovery controls (e.g., spike-and-recovery experiments) .

Advanced: What are the implications of this compound-induced epigenetic modifications in carcinogenesis, and how can they be systematically studied?

BPDE adducts disrupt DNA methylation and histone acetylation , silencing tumor suppressors (e.g., p53) and activating oncogenes .
Methodological Approaches:

  • ChIP-Seq : Map histone modifications (e.g., H3K27ac) at adduct-prone genomic regions .
  • Whole-genome bisulfite sequencing : Identify methylation changes in BPDE-exposed cell lines .
  • CRISPR-dCas9 systems : Target epigenetic editors (e.g., dCas9-TET1) to reverse site-specific hypermethylation .

Basic: What in vitro and in vivo models are most suitable for studying the genotoxic effects of this compound?

  • In Vitro :
    • HepG2 cells : Retain CYP1A1/1B1 activity for metabolic activation .
    • 3D liver spheroids : Mimic tissue-level metabolism and adduct persistence .
  • In Vivo :
    • Ahr-responsive mice : Sensitive to BaP-induced tumorigenesis .
    • Zebrafish embryos : High-throughput screening for teratogenicity (e.g., neural tube defects) .
      Best Practice: Validate metabolic competence of models using qPCR for CYP/EPHX expression .

Advanced: How does the stereochemistry of this compound metabolites influence their binding to DNA and subsequent mutagenicity?

The (+)-anti-BPDE stereoisomer preferentially binds to deoxyguanosine at the N² position, causing G→T transversions, while (−)-anti-BPDE forms less mutagenic adducts .
Analytical Workflow:

  • Chiral HPLC : Separate stereoisomers using columns like CHIRALPAK IG-3 .
  • Molecular Dynamics Simulations : Predict adduct stability and DNA helix distortion .
  • LacZ mutagenesis assay : Quantify mutation spectra in repair-deficient bacterial strains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.